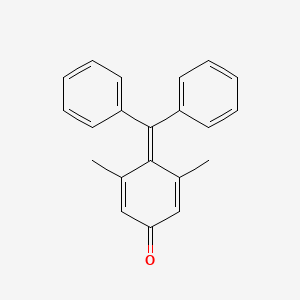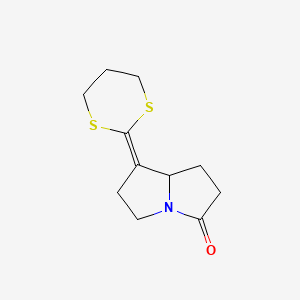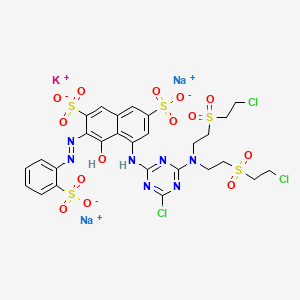![molecular formula C21H18O2SSe B14418038 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene CAS No. 81763-73-7](/img/structure/B14418038.png)
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is an organic compound that contains both sulfur and selenium atoms. This compound is part of a class of organosulfur-selenium compounds known for their unique biological activities and synthetic applications .
Métodos De Preparación
The most straightforward and commonly used strategy for the preparation of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is the direct selenosulfonylation of unsaturated compounds. This method involves the formation of two new carbon-sulfur and carbon-selenium bonds in a single operation . The reaction typically uses pre-prepared Se-phenyl areneselenosulfonates in the presence of a catalytic amount of BF3·Et2O at room temperature .
Análisis De Reacciones Químicas
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution . Major products formed from these reactions include sulfoxides, sulfides, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene has a broad range of applications in various research areas:
Chemistry: Used as a reagent in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new drugs due to its unique biological activities.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene exerts its effects involves the formation of reactive intermediates that interact with molecular targets. The compound can form electrophilic intermediates that react with nucleophiles in biological systems, leading to various biological effects . The molecular targets and pathways involved include enzymes and proteins that are critical for cellular functions .
Comparación Con Compuestos Similares
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is unique due to the presence of both sulfur and selenium atoms in its structure. Similar compounds include:
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-: Contains a sulfonyl group but lacks the selenium atom.
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene: Similar structure but different functional groups.
These compounds share some chemical properties but differ in their biological activities and synthetic applications due to the presence or absence of selenium .
Propiedades
Número CAS |
81763-73-7 |
|---|---|
Fórmula molecular |
C21H18O2SSe |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
1-methyl-4-(2-phenyl-2-phenylselanylethenyl)sulfonylbenzene |
InChI |
InChI=1S/C21H18O2SSe/c1-17-12-14-19(15-13-17)24(22,23)16-21(18-8-4-2-5-9-18)25-20-10-6-3-7-11-20/h2-16H,1H3 |
Clave InChI |
FRLIKFZRCZTHCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


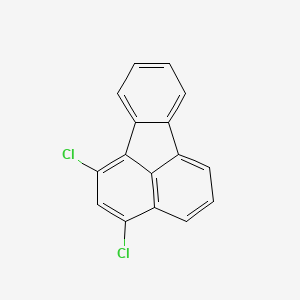
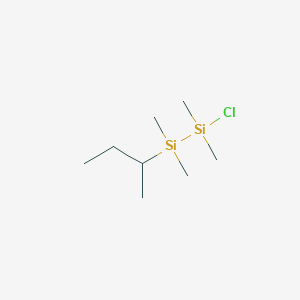

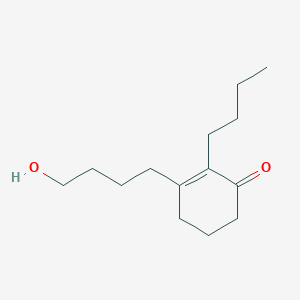
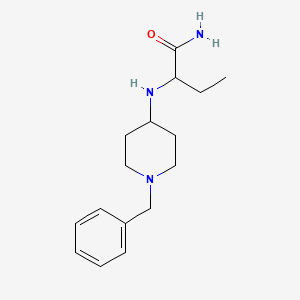
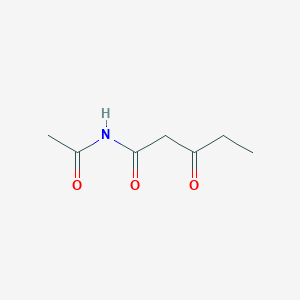
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
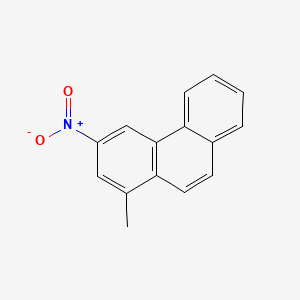

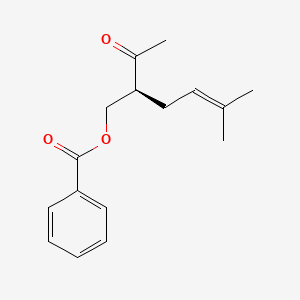
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
